![molecular formula C22H17Cl2IN2O4 B289244 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have promising effects in cancer treatment and has become the focus of extensive scientific research.
Mechanism of Action
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide targets the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that involves the addition of the small ubiquitin-like modifier (SUMO) protein to target proteins, which can affect their stability, localization, and activity. By inhibiting NAE, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide disrupts the neddylation process and leads to the accumulation of proteins that are targeted for degradation by the proteasome.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Mcl-1. Additionally, it has been shown to inhibit angiogenesis and metastasis by targeting the HIF-1α pathway. In normal cells, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a protective effect against oxidative stress and to promote autophagy.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to be effective in both in vitro and in vivo models of cancer, making it a useful tool for preclinical studies. However, one limitation of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, there is a need for further studies to elucidate the mechanisms of action of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide in human patients.
Synthesis Methods
The synthesis of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2,6-dimethoxybenzoic acid with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethoxyaniline and N,N-dimethylformamide. The final product is then purified by recrystallization.
Scientific Research Applications
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various types of cancer, including leukemia, lymphoma, and solid tumors. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
Molecular Formula |
C22H17Cl2IN2O4 |
|---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C22H17Cl2IN2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-10-13(25)4-7-18(16)26-21(28)15-6-3-12(23)9-17(15)24/h3-11H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
CBJWUYSVOBBYNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



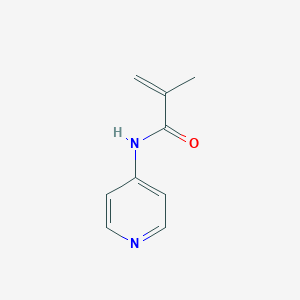
![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
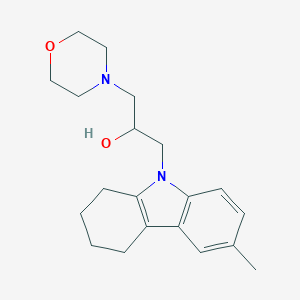
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
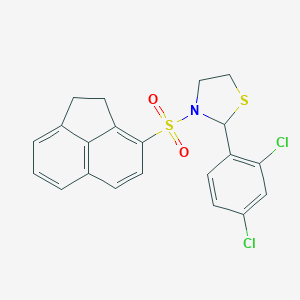

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)
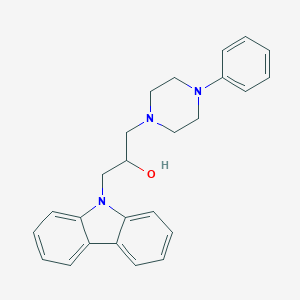
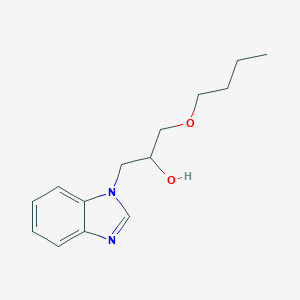
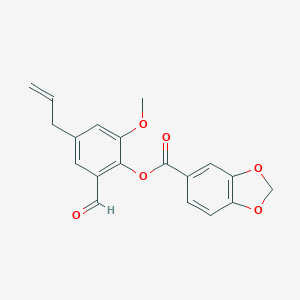
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)